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Compound of Interest

Compound Name: 2-Chlorodecane

Cat. No.: B13024903 Get Quote

This guide provides a comprehensive overview of the predicted and expected spectroscopic

data for 2-chlorodecane, catering to researchers, scientists, and professionals in drug

development. The document details predicted Nuclear Magnetic Resonance (NMR) data,

expected Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS)

fragmentation patterns. Furthermore, it outlines standardized experimental protocols for

acquiring such data.

Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data for 2-chlorodecane, the

following sections present predicted data based on established spectroscopic principles and

computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

H-2 3.9 - 4.1 Multiplet 1H

H-1 1.5 - 1.7 Doublet 3H

H-3 1.6 - 1.8 Multiplet 2H

H-4 to H-9 1.2 - 1.4 Multiplet 12H

H-10 0.8 - 0.9 Triplet 3H

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Carbon Predicted Chemical Shift (ppm)

C-2 65 - 70

C-4 38 - 42

C-3 31 - 35

C-5 to C-8 28 - 32

C-9 22 - 26

C-1 22 - 26

C-10 13 - 15

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-
chlorodecane, the key characteristic absorptions are associated with the C-H and C-Cl bonds.

Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Bond Vibration Intensity

2955 - 2850 C-H stretch (alkane) Strong

1465 C-H bend (methylene) Medium

1375 C-H bend (methyl) Medium

850 - 550 C-Cl stretch Medium to Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI)

m/z Fragment Comments

176/178 [C₁₀H₂₁Cl]⁺

Molecular ion peak (M⁺) and

M+2 peak due to ³⁵Cl and ³⁷Cl

isotopes (approx. 3:1 ratio).

141 [C₁₀H₂₁]⁺ Loss of Cl radical.

91/93 [C₄H₈Cl]⁺
Cleavage at the C4-C5 bond

with rearrangement.

63/65 [CH₂CHCl]⁺
Common fragment for 2-

chloroalkanes.

43 [C₃H₇]⁺
Propyl cation, a common alkyl

fragment.

29 [C₂H₅]⁺
Ethyl cation, a common alkyl

fragment.

Experimental Protocols
The following are generalized protocols for acquiring NMR, IR, and MS data. Specific

parameters may need to be optimized based on the instrument and sample.
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NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 2-chlorodecane in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Instrument: A 300 MHz or higher field NMR spectrometer.

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and 8-16 scans.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for

adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of neat 2-chlorodecane between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates to create a thin film.

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g.,

carbon tetrachloride, CCl₄) and place the solution in a liquid IR cell.

Data Acquisition:

Record a background spectrum of the empty salt plates or the solvent-filled cell.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the background

to produce the final transmittance or absorbance spectrum.

Mass Spectrometry
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of 2-
chlorodecane into a gas chromatograph to separate it from any impurities before it enters

the mass spectrometer. This is the preferred method for volatile compounds.

Direct Infusion: Introduce the sample directly into the ion source via a heated probe or by

infusion if it is sufficiently volatile and pure.

Ionization:

Electron Ionization (EI): Bombard the sample with high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis:
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The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

A detector records the abundance of each ion.

Data Interpretation:

Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of

the characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) is a key

diagnostic feature.

Visualizations
The following diagrams illustrate the relationships and workflows described in this guide.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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